4-(Aminomethyl)-1-benzylpiperidin-4-ol
Overview
Description
4-(Aminomethyl)-1-benzylpiperidin-4-ol is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a benzyl group
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-(Aminomethyl)-1-benzylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of neurotransmitters. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the biochemical pathways they regulate. For instance, it may interact with monoamine oxidase, an enzyme that degrades neurotransmitters like dopamine and serotonin, thereby influencing neurotransmitter levels in the brain .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been shown to modulate signaling pathways related to neurotransmitter release and uptake, which can impact synaptic plasticity and neuronal communication. Additionally, this compound can alter gene expression patterns by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, either activating or inhibiting their function. For example, the compound may bind to G-protein coupled receptors (GPCRs) on the cell surface, triggering a cascade of intracellular signaling events that alter cellular responses. Additionally, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, the compound has shown varying degrees of stability depending on environmental conditions such as pH, temperature, and exposure to light. Over time, degradation products may form, which can influence the compound’s efficacy and safety. Long-term studies have indicated that this compound can have sustained effects on cellular function, although the specific outcomes may vary based on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function. At higher doses, toxic or adverse effects can occur, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal benefits without significant side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it may affect the metabolism of amino acids and neurotransmitters, impacting overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier proteins. Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its biochemical activity. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Addition of the Aminomethyl Group: The aminomethyl group can be added through a Mannich reaction, involving formaldehyde, a secondary amine, and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-benzylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminomethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(Aminomethyl)-1-benzylpiperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- N-Benzylpiperidine
- 4-(Methoxyphenyl)aminomethyl derivatives
Uniqueness
4-(Aminomethyl)-1-benzylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and benzyl groups allows for versatile reactivity and potential therapeutic applications .
Properties
IUPAC Name |
4-(aminomethyl)-1-benzylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYHVVSOLJTLRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439621 | |
Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23804-68-4 | |
Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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